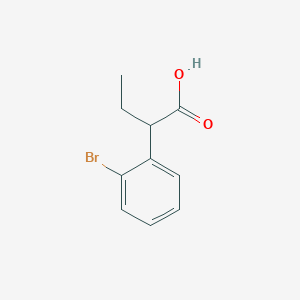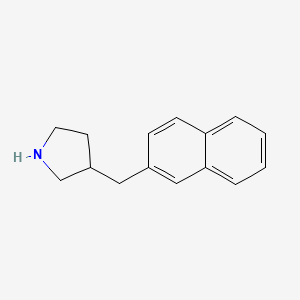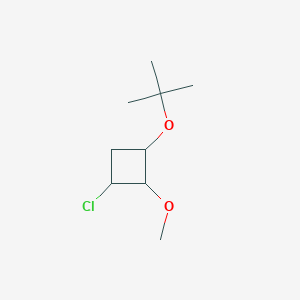
1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with tert-butoxy, chloro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane can be achieved through several methods. One common approach involves the reaction of a cyclobutane derivative with tert-butyl alcohol, methanol, and a chlorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained in high yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chloro group or modify the tert-butoxy group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclobutane derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .
Scientific Research Applications
1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity. The chloro and methoxy groups participate in various chemical reactions, influencing the compound’s overall behavior and effects .
Comparison with Similar Compounds
- 1-(Tert-butoxy)-3-chlorocyclobutane
- 1-(Tert-butoxy)-2-methoxycyclobutane
- 1-(Tert-butoxy)-3-methoxycyclobutane
Comparison: 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane is unique due to the presence of both chloro and methoxy groups on the cyclobutane ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. The tert-butoxy group provides steric hindrance, while the chloro and methoxy groups offer sites for further chemical modifications .
Properties
Molecular Formula |
C9H17ClO2 |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
1-chloro-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
InChI |
InChI=1S/C9H17ClO2/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8H,5H2,1-4H3 |
InChI Key |
CUDPMFXVPRITGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(C1OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
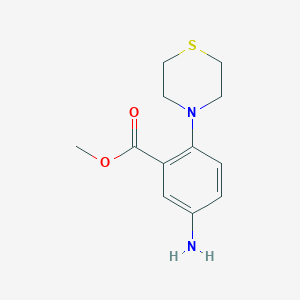
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
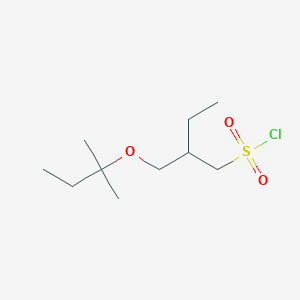
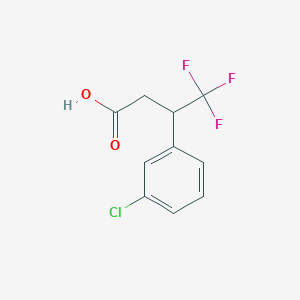

![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)
![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
